

The Versatile Thiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-bromo-5-propylthiazole-4-carboxylate*

Cat. No.: *B1455033*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Ring - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.^{[1][2]} Its unique structural and electronic properties have rendered it a "privileged scaffold," a core molecular framework that is recurrent in a multitude of biologically active compounds.^[3] From naturally occurring vitamins like thiamine (Vitamin B1) to a plethora of synthetic drugs, the thiazole moiety is a testament to its remarkable versatility in interacting with diverse biological targets.^{[2][4]} This guide provides an in-depth technical exploration of the multifaceted biological activities of thiazole derivatives, delving into their mechanisms of action, experimental evaluation, and the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiazole derivatives have emerged as a significant class of anticancer agents, exhibiting a remarkable ability to combat cancer through a variety of mechanisms.^{[2][5]} Their therapeutic

efficacy stems from their capacity to interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[5]

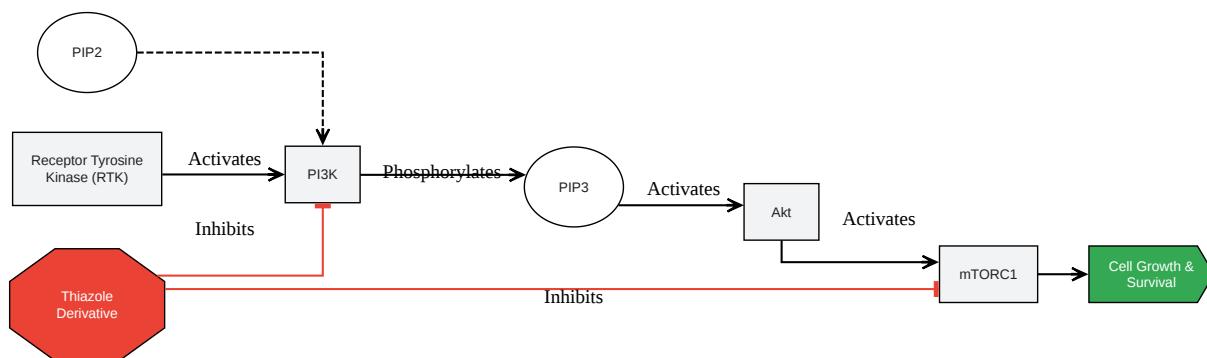
Mechanism of Action: Disrupting the Cancer Cell's Machinery

The anticancer prowess of thiazole derivatives is not monolithic; instead, it is a symphony of targeted interventions in critical cellular pathways.

1. Kinase Inhibition: Halting Aberrant Signaling

A primary mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[1][6]

- PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7][8] Thiazole derivatives have been shown to be potent inhibitors of key kinases in this pathway, such as PI3K and mTOR, effectively cutting off the signals that drive tumor growth.[1][9][10]
- Other Kinase Targets: Beyond the PI3K/Akt/mTOR axis, thiazole-based compounds have been developed as inhibitors of a range of other kinases, including Aurora kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical for cell cycle progression and angiogenesis, respectively.[11][12]


2. Induction of Apoptosis: Triggering Programmed Cell Death

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Thiazole derivatives have demonstrated the ability to initiate this process through various mechanisms.[11][13] They can modulate the expression of key regulatory proteins involved in apoptosis, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, tipping the balance towards cell death.[11][13] Some derivatives have also been shown to activate caspases, the executioner enzymes of apoptosis.[13]

3. Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton

The cellular cytoskeleton, composed of microtubules formed by the polymerization of tubulin proteins, is essential for cell division. Several thiazole derivatives act as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]

Signaling Pathway of PI3K/Akt/mTOR Inhibition by Thiazole Derivatives

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Experimental Evaluation: Quantifying Anticancer Efficacy

The evaluation of the anticancer potential of thiazole derivatives involves a series of well-defined *in vitro* assays.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][16]
- Compound Treatment: Treat the cells with serial dilutions of the thiazole derivative for a specified period (e.g., 24, 48, or 72 hours).[11]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[11][16]
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11][16]
- Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[11][16] The absorbance is directly proportional to the number of viable cells.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Protocol:

- Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.[17][18]
- Compound Addition: Add the thiazole derivative at various concentrations to the reaction mixture.[17][18]
- Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.[17][18]
- Monitoring Polymerization: Monitor the increase in turbidity (light scattering) at 340-350 nm over time using a spectrophotometer.[18][19] Inhibitors of tubulin polymerization will show a reduced rate and extent of turbidity increase compared to the control.[19]

Thiazole Derivative	Cancer Cell Line	IC50 (μM)	Mechanism of Action	Reference
Compound 5b	MCF-7 (Breast)	0.48	Tubulin Polymerization Inhibitor	[20]
Compound 5c	HeLa (Cervical)	0.6 nM	Apoptosis Induction	[5]
Compound 5f	KF-28 (Ovarian)	6 nM	Apoptosis Induction, Cell Cycle Arrest	[5]
Compound 18	A549 (Lung)	0.50	PI3K/Akt/mTOR Pathway Inhibitor	[1]
Compound 3b	Leukemia HL-60(TB)	N/A	PI3K α /mTOR Dual Inhibitor	[9]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiazole scaffold is a prominent feature in many antimicrobial agents, demonstrating broad-spectrum activity against a range of bacteria and fungi.[\[21\]](#)[\[22\]](#)[\[23\]](#) The rise of antimicrobial resistance necessitates the development of new therapeutic agents, and thiazole derivatives represent a promising avenue of research.[\[21\]](#)

Mechanism of Action: Targeting Microbial Viability

The antimicrobial effects of thiazole derivatives are often attributed to their ability to interfere with essential microbial processes. One of the key mechanisms is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.[\[23\]](#) By targeting this enzyme, thiazole compounds can effectively halt bacterial proliferation.

Experimental Evaluation: Determining Antimicrobial Potency

The *in vitro* antimicrobial activity of thiazole derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[\[10\]](#)[\[22\]](#)[\[24\]](#)

Protocol:

- Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the thiazole derivative in a suitable broth medium in a 96-well microtiter plate.[\[10\]](#)[\[24\]](#)
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well of the microtiter plate.[\[10\]](#)[\[24\]](#)
- Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells (wells without the antimicrobial agent).[\[10\]](#)[\[24\]](#)
- MIC Determination: The MIC is visually determined as the lowest concentration of the thiazole derivative that completely inhibits the growth of the microorganism.[\[10\]](#)[\[24\]](#)

Thiazole Derivative	Microorganism	MIC (µg/mL)	Reference
Compound 52	<i>S. aureus</i> ATCC 29213	50	[21] [22]
Compound 53	<i>K. pneumoniae</i> ATCC 13883	50	[21] [22]
Compound 54	<i>C. albicans</i> NRRL Y-477	200	[21] [22]
Compound 37c (Antibacterial)	-	46.9 - 93.7	[23]
Compound 37c (Antifungal)	-	5.8 - 7.8	[23]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

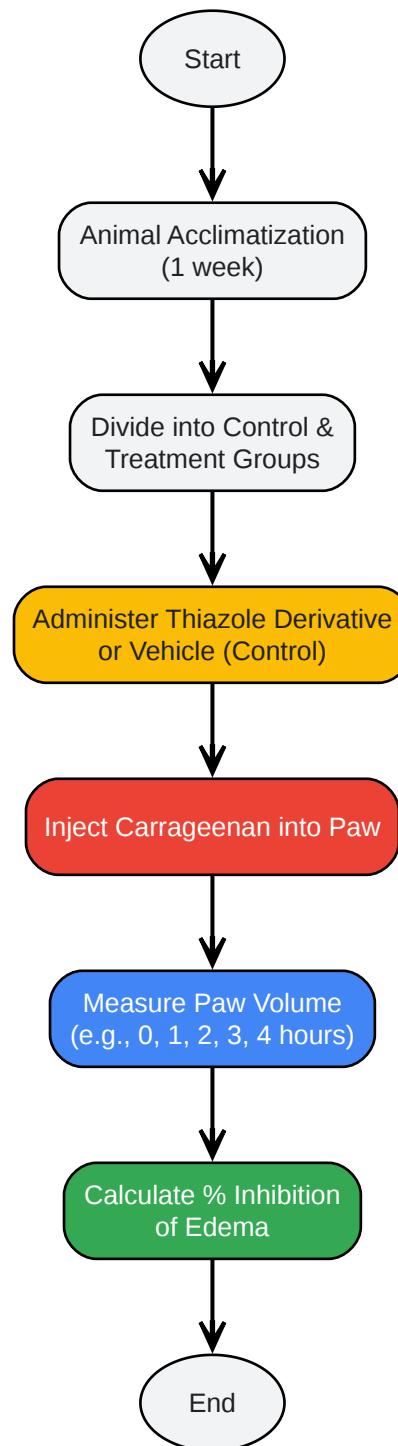
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[\[25\]](#)

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of thiazole derivatives are often mediated by their ability to inhibit key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[\[26\]](#)[\[27\]](#)[\[28\]](#) These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent pro-inflammatory mediators.

Experimental Evaluation: In Vivo Assessment of Anti-inflammatory Effects

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.[\[17\]](#)[\[19\]](#)[\[29\]](#)


Carrageenan-Induced Paw Edema Protocol

Protocol:

- Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory environment for a week prior to the experiment.[\[29\]](#)
- Compound Administration: Administer the thiazole derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.[\[17\]](#)[\[30\]](#)
- Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[\[17\]](#)[\[19\]](#)[\[31\]](#)

- Measurement of Paw Edema: Measure the volume of the paw at various time points after carrageenan injection using a plethysmometer.[17][19]
- Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with that of the control group.

Workflow for Carrageenan-Induced Paw Edema Assay

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Antiviral and Neuroprotective Activities: Expanding the Therapeutic Horizon

Beyond their well-established anticancer, antimicrobial, and anti-inflammatory roles, thiazole derivatives are also being explored for their potential as antiviral and neuroprotective agents.

Antiviral Activity

Thiazole-containing compounds have shown promise against a variety of viruses, including influenza virus, dengue virus, and hepatitis C virus (HCV).[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[12\]](#)[\[21\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#) Their mechanisms of action can be diverse, ranging from the inhibition of viral enzymes like neuraminidase in influenza to the disruption of viral replication processes.[\[1\]](#)[\[6\]](#)[\[30\]](#) For instance, certain thiazole derivatives have been identified as inhibitors of the NS2B-NS3 protease of the dengue virus, an enzyme essential for viral polyprotein processing.[\[29\]](#)[\[32\]](#)[\[33\]](#) [\[36\]](#)

Neuroprotective Activity

Emerging research suggests that thiazole derivatives may offer therapeutic benefits for neurodegenerative diseases.[\[33\]](#)[\[37\]](#) Some compounds have been shown to protect neuronal cells from oxidative stress-induced damage.[\[24\]](#) The proposed mechanisms of neuroprotection include the activation of protective signaling pathways, such as those involving SIRT1, and the inhibition of enzymes like monoamine oxidases (MAOs), which are implicated in the pathogenesis of neurodegenerative disorders.[\[16\]](#)[\[33\]](#)

Conclusion and Future Perspectives

The thiazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its inherent versatility allows for a wide range of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The diverse mechanisms of action exhibited by thiazole derivatives, from enzyme inhibition to the modulation of complex signaling pathways, underscore their potential to address a broad spectrum of diseases.

Future research in this field will likely focus on several key areas:

- Rational Drug Design: Utilizing computational modeling and a deeper understanding of structure-activity relationships to design more potent and selective thiazole-based inhibitors for specific biological targets.
- Combination Therapies: Exploring the synergistic effects of thiazole derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
- Elucidation of Novel Mechanisms: Investigating new and unconventional mechanisms of action to uncover the full therapeutic potential of the thiazole scaffold.
- Clinical Translation: Advancing the most promising thiazole-based drug candidates through preclinical and clinical development to bring new and effective treatments to patients.

The journey of the thiazole ring in medicinal chemistry is far from over. Its remarkable adaptability and proven track record ensure that it will remain a central player in the ongoing quest for novel and improved therapies for a multitude of human ailments.

References

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Publishing. [\[Link\]](#)
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. [\[Link\]](#)
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).
- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.).
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. [\[Link\]](#)
- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers in Chemistry. [\[Link\]](#)
- Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025).
- A Review On Thiazole As Anticancer Agents. (2018). Neliti. [\[Link\]](#)

- Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-κB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley R
- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2025).
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.).
- Broth Microdilution. (n.d.). MI - Microbiology. [\[Link\]](#)
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). Semantic Scholar. [\[Link\]](#)
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. [\[Link\]](#)
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [\[Link\]](#)
- Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2025).
- Carrageenan Induced Paw Edema (R
- Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses. (2025). Ben-Gurion University Research Portal. [\[Link\]](#)
- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz
- Thiazoles Derivatives Inhibitors of Phosphatidylinositol-3-Kinases. (2015).
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry. [\[Link\]](#)
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [\[Link\]](#)
- Detailed protocol for MTT Cell Viability and Prolifer
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023). RSC Publishing. [\[Link\]](#)
- Anti-viral activity of thiazole derivatives: an updated patent review. (2025).
- Carrageenan Induced Paw Edema Model. (n.d.).
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.).
- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.).

- Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. (n.d.).
IR@NBRC. [Link]
- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.).
- Thiazolides as novel antiviral agents. 2.
- Benzothiazoles as potential antiviral agents. (2020).
- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.).
- Thiazole derivatives as Aurora kinase inhibitors(29–32). (n.d.).
- A novel, potent, and orally bioavailable thiazole HCV NS5A inhibitor for the treatment of hep
- Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.).
- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.).
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.).
- 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. (n.d.). LACCEI.org.
[Link]
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. (n.d.).
- Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2025). RSC Publishing. [Link]
- Systematic Review On Thiazole And Its Applications. (n.d.).
- Synthesis and anti-inflammatory activity of thiazole deriv
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. kuey.net [kuey.net]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nuclear Factor Kappa B (NF- κ B) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Thiazolides as novel antiviral agents. 2. Inhibition of hepatitis C virus replication - CentAUR [centaur.reading.ac.uk]
- 13. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchhub.com [researchhub.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 26. laccei.org [laccei.org]
- 27. researchgate.net [researchgate.net]
- 28. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
- 30. Design, synthesis, and bioassay of 4-thiazolinone derivatives as influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benthamopen.com [benthamopen.com]
- 32. Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. journals.asm.org [journals.asm.org]
- 34. researchgate.net [researchgate.net]
- 35. A novel, potent, and orally bioavailable thiazole HCV NS5A inhibitor for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. cris.bgu.ac.il [cris.bgu.ac.il]
- 37. NF-kappa B (NF- κ B) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- To cite this document: BenchChem. [The Versatile Thiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1455033#biological-activity-of-thiazole-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com